molecular formula C20H18ClN5 B14966891 N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14966891
M. Wt: 363.8 g/mol
InChI Key: FCIIZCLAVJWRLK-UHFFFAOYSA-N
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Description

N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

The synthesis of N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with benzyl chloride and ethylamine lead to the formation of the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These optimizations include the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both benzyl and ethyl groups. Similar compounds include:

By comparing these compounds, researchers can better understand the structure-activity relationships and design more effective therapeutic agents.

Properties

Molecular Formula

C20H18ClN5

Molecular Weight

363.8 g/mol

IUPAC Name

N-benzyl-1-(3-chlorophenyl)-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H18ClN5/c1-2-25(13-15-7-4-3-5-8-15)19-18-12-24-26(20(18)23-14-22-19)17-10-6-9-16(21)11-17/h3-12,14H,2,13H2,1H3

InChI Key

FCIIZCLAVJWRLK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl

Origin of Product

United States

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